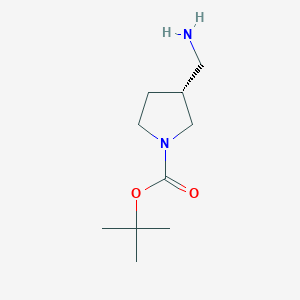

(R)-1-Boc-3-(aminomethyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCCBDIYOAFOGK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363902 | |

| Record name | tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199174-29-3 | |

| Record name | tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry

An In-Depth Technical Guide to (R)-1-Boc-3-(aminomethyl)pyrrolidine: A Cornerstone Chiral Building Block in Drug Discovery

In the landscape of modern pharmaceutical development, the pyrrolidine ring stands out as a "privileged structure." This designation is reserved for molecular scaffolds that can bind with high affinity to a diverse range of biological targets, making them a cornerstone in the design of novel therapeutics.[1] From antiviral agents to central nervous system drugs, the unique stereochemical and conformational properties endowed by the pyrrolidine moiety are instrumental in achieving therapeutic efficacy.[2]

The non-planar, sp³-rich nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space that is often inaccessible to flat, aromatic systems.[3] This molecular complexity is further amplified by the presence of chiral centers. The introduction of stereospecificity is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.[4]

This guide focuses on a particularly valuable derivative: This compound . This molecule is a bifunctional chiral building block, featuring a primary amine nucleophile and a pyrrolidine nitrogen protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides stability and prevents unwanted side reactions, allowing for selective transformations at the primary amine.[5][6] The defined (R)-stereochemistry at the 3-position is crucial for creating enantiomerically pure compounds, a key requirement in modern drug development to ensure target specificity and minimize off-target effects.[4]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the core properties, synthesis, characterization, and strategic applications of this compound.

PART 1: Core Chemical and Physical Properties

A precise understanding of a compound's properties is the foundation of its effective use in synthesis. This compound is primarily supplied as a liquid, and its identity is definitively established by its CAS number.

Compound Identification

It is critical to note that while CAS Number 199174-29-3 specifically identifies the (R)-enantiomer, the CAS number 270912-72-6 is also frequently encountered in supplier catalogs.[6][7][8][9] The latter often refers to the racemic mixture, which is a solid with a significantly higher melting point.[10][11] For stereospecific synthesis, researchers must ensure they are sourcing the correct enantiomer, 199174-29-3.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. These values are essential for planning reactions, purification procedures, and storage.

| Property | Value | Source(s) |

| CAS Number | 199174-29-3 | [5][7][9] |

| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | [12][13] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [5] |

| Molecular Weight | 200.28 g/mol | [5] |

| Appearance | Light yellow to colorless liquid | [5] |

| Boiling Point | 95 - 99 °C at 1.5 mm Hg | [5] |

| Purity | ≥ 98% (HPLC) | [5] |

| Storage Conditions | Store at 0-8°C | [5] |

| InChI Key | OGCCBDIYOAFOGK-MRVPVSSYSA-N | [12] |

| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--CN | [12] |

PART 2: Spectroscopic Characterization

Structural verification is a non-negotiable step in synthesis. The following data outlines the expected spectroscopic signatures for this compound, which are crucial for confirming its identity and purity after synthesis or before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon (¹³C) NMR spectra provide a detailed map of the molecule's atomic connectivity.

-

¹H NMR: The spectrum will show characteristic signals for the Boc group's nine equivalent protons as a sharp singlet around 1.4 ppm. The protons on the pyrrolidine ring and the aminomethyl group will appear as a series of complex multiplets between approximately 1.5 and 3.6 ppm. The two protons of the primary amine (NH₂) may appear as a broad singlet, the chemical shift of which can be concentration-dependent and can be confirmed by D₂O exchange.[14]

-

¹³C NMR: The carbon spectrum will feature a strong signal for the nine equivalent methyl carbons of the Boc group around 28 ppm and the quaternary carbon of the Boc group around 79 ppm. The carbonyl carbon of the carbamate will be observed further downfield, typically around 155 ppm. The four distinct carbons of the pyrrolidine ring and the aminomethyl carbon will appear in the 25-60 ppm range.[15]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretching: The primary amine will show two characteristic absorption bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretches from the pyrrolidine ring and Boc group will be visible just below 3000 cm⁻¹.

-

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl group of the Boc protector will be prominent around 1690-1700 cm⁻¹.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

Electrospray Ionization (ESI): In positive ion mode, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 201.29. It is also common to observe a sodium adduct [M+Na]⁺ at m/z 223.27.

PART 3: Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or when developing novel analogues. A common and efficient laboratory-scale synthesis proceeds via the reduction of a nitrile intermediate.

Synthetic Workflow: Reduction of (R)-1-Boc-pyrrolidine-3-carbonitrile

This pathway is advantageous because the nitrile precursor can be synthesized from commercially available (R)-1-Boc-3-hydroxypyrrolidine, ensuring stereochemical integrity is maintained. The key step is the reduction of the nitrile to the primary amine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Nitrile Reduction using LAH

Causality: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of cleanly converting nitriles to primary amines. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive LAH. An inert atmosphere is essential for the same reason.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of (R)-1-Boc-pyrrolidine-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of lithium aluminum hydride (approx. 1.5-2.0 eq) in THF via the dropping funnel. Rationale: The exothermic reaction must be controlled to prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching and Work-up: Cool the reaction back to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). Self-Validation: This procedure safely quenches excess LAH and precipitates aluminum salts as a filterable solid.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.

PART 4: Applications in Drug Discovery

The primary utility of this compound is as a versatile intermediate for introducing a chiral aminomethylpyrrolidine scaffold into drug candidates.[5][12] This moiety is particularly prevalent in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[16][][18]

Application Workflow: Amide Bond Formation for DPP-4 Inhibitor Precursors

A frequent transformation is the coupling of the primary amine of this compound with a carboxylic acid, often a heterocyclic acid core, to form a stable amide bond. This is a key step in building the final drug molecule.[19]

Caption: General workflow for amide coupling application.

Detailed Experimental Protocol: EDC/HOBt Mediated Amide Coupling

Causality: Carbodiimide coupling reagents like EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt acts as an additive that traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the primary amine. A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt of EDC and the HOBt proton, facilitating the reaction.[4][20]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and this compound (1.1 eq) in anhydrous Dichloromethane (DCM).

-

Base and Coupling Agent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise to the stirred solution. Rationale: Adding the coupling agent last to the cooled solution provides maximum control over the activation step.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Self-Validation: The acidic and basic washes remove unreacted starting materials and coupling byproducts, simplifying the final purification.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure amide product.

PART 5: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The following information is based on available Safety Data Sheets (SDS).[7]

| Hazard Category | GHS Information | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Aquatic Hazard | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. |

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry, coupled with its bifunctional nature, provides an efficient and reliable route to enantiomerically pure pharmaceutical targets. The Boc-protected nitrogen ensures that synthetic transformations can be directed with high precision to the primary amine, making it an ideal building block for constructing complex molecules like DPP-4 inhibitors. By understanding its properties, synthesis, and reaction protocols, researchers can confidently leverage this powerful scaffold to accelerate the discovery and development of next-generation therapeutics.

References

- 1. R-3-(BOC-AMINOMETHYL)-PYRROLIDINE-HCl(1217858-20-2) 1H NMR [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound - Protheragen [protheragen.ai]

- 7. matrixscientific.com [matrixscientific.com]

- 8. This compound | 199174-29-3 [sigmaaldrich.com]

- 9. (R)-1-BOC-3-(AMINOMETHYL)PYROLIDINE | 199174-29-3 | INDOFINE Chemical Company [indofinechemical.com]

- 10. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 11. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 12. jk-sci.com [jk-sci.com]

- 13. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]

- 14. benchchem.com [benchchem.com]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

(R)-1-Boc-3-(aminomethyl)pyrrolidine: A Comprehensive Structural and Conformational Analysis for Drug Discovery Professionals

Introduction: The Strategic Importance of Chiral Pyrrolidines in Modern Drug Development

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1] Its inherent three-dimensional structure and conformational flexibility are invaluable assets in the design of molecules that can precisely interact with complex biological targets. Within this versatile class of compounds, (R)-1-Boc-3-(aminomethyl)pyrrolidine has emerged as a critical chiral building block. Its unique architecture, featuring a tert-butoxycarbonyl (Boc) protected nitrogen within the ring and a primary amine on a side chain, offers a synthetically tractable platform for the construction of intricate and stereochemically defined molecules. This guide provides an in-depth analysis of the structural and conformational properties of this compound, offering insights for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic endeavors. The strategic placement of the aminomethyl group at the C3 position, combined with the chirality at this center, provides a vector for molecular elaboration that is frequently exploited in the development of novel therapeutics, particularly in the realm of neuroscience.[2][3]

Physicochemical and Structural Properties

This compound is typically a light yellow to colorless liquid, a characteristic that is important for its handling and application in synthesis.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |

| Molecular Weight | 200.28 g/mol | [2] |

| CAS Number | 199174-29-3 | [2] |

| Appearance | Light yellow to colorless liquid | [2] |

| Boiling Point | 95 - 99 °C / 1.5 mm Hg | [2] |

| Storage Conditions | 0-8 °C | [2] |

The structural integrity of this compound is paramount for its successful application. The following sections delve into the analytical techniques used to confirm its structure and explore its conformational landscape.

Structural Elucidation: A Multi-technique Approach

A rigorous confirmation of the chemical structure of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of organic molecules. Both ¹H and ¹³C NMR provide a detailed picture of the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the pyrrolidine ring, the aminomethyl side chain, and the Boc protecting group. A representative ¹H NMR spectrum is available, providing experimental evidence for the structure.[4]

| Assignment | Expected ¹³C Chemical Shift (ppm) | Rationale |

| C=O (Boc) | ~154.8 | Characteristic chemical shift for a carbamate carbonyl. |

| C(CH₃)₃ (Boc) | ~79.3 | Quaternary carbon of the tert-butyl group. |

| Pyrrolidine CH₂ | 45-57 | Range for pyrrolidine ring carbons adjacent to nitrogen. |

| Pyrrolidine CH | 30-35 | Methine carbon at the point of substitution. |

| CH₂NH₂ | ~46 | Methylene carbon of the aminomethyl group. |

| C(CH₃)₃ (Boc) | ~28.7 | Methyl carbons of the tert-butyl group. |

Note: Expected chemical shifts are based on data from similar structures and general principles of ¹³C NMR spectroscopy.[5]

Conformational Analysis: Understanding the 3D Architecture

The biological activity of molecules derived from this compound is intrinsically linked to their three-dimensional shape. Therefore, a thorough understanding of its conformational preferences is crucial for rational drug design. The conformational landscape of this molecule is primarily dictated by two key features: the puckering of the pyrrolidine ring and the rotational isomerism of the N-Boc group.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as "envelope" and "twist" forms. For substituted pyrrolidines, two predominant pucker modes are the Cγ-exo and Cγ-endo envelope conformers.[6] The substituent at the C3 position plays a significant role in determining the preferred conformation. The aminomethyl group will preferentially occupy a pseudoequatorial position to minimize steric interactions, which in turn influences the ring pucker.

References

- 1. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (R)-1-Boc-3-(aminomethyl)pyrrolidine from Chiral Precursors

Foreword: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery and development, the pyrrolidine scaffold stands out as a "privileged" structure, frequently appearing at the core of a multitude of pharmacologically active agents.[1][2] Its rigid, three-dimensional framework allows for precise spatial orientation of functional groups, a critical factor for achieving high-affinity and selective interactions with biological targets. Among its many derivatives, (R)-1-Boc-3-(aminomethyl)pyrrolidine has emerged as a particularly valuable chiral building block.[3] The presence of a Boc-protected primary amine on a stereochemically defined pyrrolidine ring makes it an ideal intermediate for constructing complex molecules, including inhibitors for neurological disorders, immunomodulators, and antibacterials.[1][3][4]

This technical guide provides an in-depth analysis of the principal synthetic routes to this compound, starting from readily available chiral precursors. As Senior Application Scientists, our focus extends beyond mere procedural descriptions. We aim to elucidate the underlying chemical logic, the rationale behind the choice of reagents and reaction conditions, and the practical considerations essential for successful implementation in a research or process development setting. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and presented with clarity to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Direct Approach: Synthesis from (R)-Pyrrolidine-3-carboxylic Acid

The use of (R)-pyrrolidine-3-carboxylic acid represents one of the most direct and conceptually straightforward strategies.[5] This chiral pool starting material already contains the requisite pyrrolidine core and the correct stereochemistry at the C3 position. The synthetic challenge is therefore reduced to the selective functional group interconversion of the carboxylic acid to an aminomethyl group.

Causality Behind the Experimental Choices:

The primary decision in this route is how to execute the C1 reduction and amination of the carboxyl group. A common and robust method involves converting the carboxylic acid into an amide, which is then reduced. This two-step sequence is often more reliable and higher-yielding than attempting a direct reductive amination of the corresponding aldehyde, which would require an additional oxidation/reduction sequence. The choice of protecting group for the ring nitrogen is also critical; the tert-butoxycarbonyl (Boc) group is ideal due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][6]

Synthetic Workflow Diagram:

Caption: Synthetic pathway from (R)-pyrrolidine-3-carboxylic acid.

Experimental Protocol:

Step 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid [5]

-

Dissolve (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide.

-

To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise at room temperature.

-

Stir the mixture vigorously for 1.5 to 3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the mixture with diethyl ether. Wash the organic phase with 1N NaOH to remove any unreacted starting material.

-

Acidify the combined aqueous phases with 3N HCl to a pH of ~3 and extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-1-Boc-pyrrolidine-3-carboxylic acid, which is often used in the next step without further purification.

Step 2: Amide Formation [5]

-

Dissolve the (R)-1-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the active ester.

-

Bubble ammonia gas through the solution or add a solution of aqueous ammonia and stir until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup by diluting with ethyl acetate and washing sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain (R)-1-Boc-3-(carbamoyl)pyrrolidine.

Step 3: Reduction of the Amide

-

Carefully add the amide (1 equivalent) to a stirred suspension of lithium aluminum hydride (LiAlH₄, ~2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon).

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off, washing the filter cake thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography to yield this compound.

| Parameter | N-Boc Protection | Amide Formation | Amide Reduction |

| Typical Yield | >95% | 70-85% | 75-90% |

| Key Reagents | Boc₂O, NaOH | EDC, HOBt, NH₃ | LiAlH₄ or BH₃·THF |

| Solvent | Dioxane/Water | DMF | THF |

| Temperature | Room Temperature | Room Temperature | 0 °C to Reflux |

Chiral Pool Synthesis from L-Glutamic Acid

L-glutamic acid is an abundant and inexpensive α-amino acid, making it an attractive starting material for more complex chiral molecules.[7] This route involves a multi-step sequence where the acyclic precursor is methodically transformed and cyclized to form the desired pyrrolidine ring.[8]

Causality Behind the Experimental Choices:

The core logic of this pathway is the transformation of the five-carbon backbone of glutamic acid into the five-membered pyrrolidine ring. This requires differentiating the two carboxylic acid groups. Typically, both are first esterified for easier handling and subsequent reactions. The α-amino group is protected with Boc anhydride. The key step is the reduction of the diester to a diol, followed by conversion of the hydroxyl groups into good leaving groups (e.g., tosylates). Finally, intramolecular cyclization with a suitable nitrogen source, or in this case, using the inherent nitrogen from the starting amino acid after a series of transformations, yields the pyrrolidine ring.[7]

Synthetic Workflow Diagram:

Caption: Conceptual synthetic pathway from L-glutamic acid.

Experimental Protocol (Adapted from Piperidine Synthesis Logic[7][8]):

Step 1 & 2: Diesterification and N-Boc Protection [7]

-

Cool a suspension of L-glutamic acid (1 equivalent) in methanol to 0 °C.

-

Add thionyl chloride (SOCl₂, 2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate under vacuum to obtain the dimethyl L-glutamate hydrochloride salt quantitatively.

-

Dissolve the salt in chloroform, cool to 0 °C, and add triethylamine (TEA, 3 equivalents), di-tert-butyl dicarbonate (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir at room temperature for 6 hours. Perform an aqueous workup by washing with water and brine.

-

Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography to yield N-Boc protected dimethyl L-glutamate.

Step 3: Reduction to Diol

-

To a solution of the N-Boc diester (1 equivalent) in a suitable solvent like THF, add a reducing agent such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) portion-wise at 0 °C.

-

Stir the reaction at room temperature until completion.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude diol, which can be purified by chromatography.

Step 4 & 5: Tosylation and Cyclization

-

Dissolve the diol (1 equivalent) in pyridine or dichloromethane with TEA. Cool to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 2.2 equivalents) portion-wise and stir until the reaction is complete.

-

Work up the reaction to isolate the ditosylate intermediate.

-

The subsequent cyclization to form the 3-substituted pyrrolidine is a complex step that may require displacement of the tosylates. A common strategy involves converting the α-amino group (after deprotection/reprotection steps not shown) into a nucleophile for an intramolecular cyclization, followed by reduction of the ester at the C3 position and conversion to the aminomethyl group. Note: This is a simplified representation; the exact sequence of events to achieve the target molecule from this intermediate is non-trivial and may involve several additional steps.

| Parameter | Diesterification/Protection | Diol Reduction | Tosylation/Cyclization |

| Overall Yield | ~90% (2 steps) | 70-85% | Variable, multi-step |

| Key Reagents | SOCl₂, Boc₂O, TEA | NaBH₄ | TsCl, Amine Source |

| Advantages | Very inexpensive starting material | Well-established transformations | |

| Disadvantages | Long synthetic route, multiple steps | Potential for side reactions |

The Bio-catalytic Approach: Enzymatic Kinetic Resolution

Biocatalysis offers an elegant and environmentally friendly alternative for producing enantiomerically pure compounds.[1] For the synthesis of this compound, an enzymatic kinetic resolution of a racemic precursor or an asymmetric synthesis from a prochiral starting material can be highly effective.

Causality Behind the Experimental Choices:

Enzymes, such as transaminases, possess exquisitely tailored active sites that allow them to selectively react with only one enantiomer in a racemic mixture.[8] In a kinetic resolution, the enzyme converts one enantiomer of the starting material into a product, leaving the desired, unreacted enantiomer behind in high enantiomeric excess. Alternatively, a prochiral ketone like N-Boc-3-pyrrolidinone can be asymmetrically aminated using an engineered amine transaminase to directly yield the chiral amine.[1] This approach leverages the high selectivity of the enzyme to avoid the need for chiral starting materials or auxiliaries.

Synthetic Workflow Diagram:

Caption: Workflow for enzymatic kinetic resolution.

General Protocol for Enzymatic Resolution:

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

Add the racemic starting material, such as racemic 1-Boc-3-aminopyrrolidine.

-

Add an amine acceptor (e.g., pyruvate) and the necessary cofactor (pyridoxal 5'-phosphate, PLP).

-

Initiate the reaction by adding the selected amine transaminase (ATA) enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction for conversion (typically aiming for ~50% conversion for optimal yield and enantiomeric excess of the remaining starting material).

-

Upon reaching the target conversion, stop the reaction (e.g., by pH shift or addition of an organic solvent).

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate) to separate the unreacted (R)-enantiomer from the keto-product and enzyme.

-

Wash, dry, and concentrate the organic layer. The enantiomeric excess (% ee) of the resulting (R)-1-Boc-3-aminopyrrolidine should be determined by chiral HPLC.

| Parameter | Enzymatic Kinetic Resolution |

| Typical Yield | <50% (theoretical maximum for desired enantiomer) |

| Enantiomeric Excess | >99% ee is achievable |

| Key Reagents | Amine Transaminase, PLP, Amine Acceptor |

| Advantages | High enantioselectivity, mild reaction conditions |

| Disadvantages | Yield limited to 50%, requires separation of product from starting material, enzyme cost |

Comparative Analysis and Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the project, including scale, budget, and available expertise.

| Route | Starting Material | Key Advantages | Key Disadvantages |

| Direct Approach | (R)-Pyrrolidine-3-carboxylic acid | High overall yield, straightforward transformations[5] | Higher cost of starting material[8] |

| Chiral Pool | L-Glutamic Acid | Very inexpensive and abundant starting material[8] | Long, multi-step synthesis with potentially lower overall yield[8] |

| Biocatalysis | Racemic 1-Boc-3-aminopyrrolidine | Exceptional enantioselectivity (>99% ee), environmentally friendly[1][8] | Theoretical yield capped at 50%, requires specialized enzymes and purification[8] |

For laboratory-scale synthesis where high purity and a reliable, quick route are paramount, the direct approach from (R)-pyrrolidine-3-carboxylic acid is often the preferred method. For large-scale industrial production where the cost of raw materials is a primary driver, developing a robust process from L-glutamic acid , despite its length, may be the most economically viable option. Finally, biocatalysis represents a cutting-edge approach that offers unparalleled stereocontrol and sustainability, making it an excellent choice for green chemistry initiatives, provided the associated development and enzyme costs can be justified.

This guide has outlined the major field-proven strategies for synthesizing this critical chiral building block. By understanding the chemical principles and practical considerations behind each route, researchers can make informed decisions to best achieve their synthetic goals.

References

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility and Stability of (R)-1-Boc-3-(aminomethyl)pyrrolidine

Introduction

(R)-1-Boc-3-(aminomethyl)pyrrolidine, a chiral pyrrolidine derivative, is a cornerstone in modern medicinal chemistry and organic synthesis.[1] Its structural motif, featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and bearing an aminomethyl substituent, renders it a versatile building block for a myriad of complex molecules, particularly in the development of novel therapeutic agents.[1] The Boc protecting group is instrumental, enhancing the compound's stability and modulating its reactivity, thereby facilitating its use in multi-step synthetic pathways.[1] This guide offers an in-depth exploration of two critical physicochemical properties of this compound: its solubility in organic solvents and its chemical stability under various conditions. A thorough understanding of these parameters is paramount for researchers, scientists, and drug development professionals to ensure efficient process development, formulation design, and overall success in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 199174-29-3 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][3] |

| Molecular Weight | 200.28 g/mol | [1][3] |

| Appearance | Light yellow to colorless liquid or solid | [1][3] |

| Boiling Point | 95 - 99 °C / 1.5 mm Hg | [1] |

| Melting Point | 206-210 °C | [3][4] |

| Storage Temperature | 2-8°C | [1][3][4] |

Solubility Profile

The solubility of this compound is a critical factor in its application, influencing reaction kinetics, purification strategies, and formulation development. While extensive quantitative solubility data is not widely published, a qualitative understanding can be derived from its molecular structure and available information on analogous compounds.

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The molecule possesses both polar (the pyrrolidine ring and the primary amine) and nonpolar (the tert-butyl group of the Boc protecting group) regions. This amphiphilic character suggests a broad solubility profile across a range of organic solvents.

Caption: Relationship between the molecular structure of this compound and its polarity.

Qualitative Solubility Data

Based on available data for structurally similar compounds, such as (R)-3-(Boc-amino)pyrrolidine, the following qualitative solubility profile can be inferred.[5]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Good to High | The polar nature of these solvents can effectively solvate the polar regions of the molecule. A semi-quantitative solubility of ≥ 100 mg/mL in DMSO has been reported for the analogous (S)-3-(Boc-amino)pyrrolidine.[5] |

| Polar Protic | Methanol, Ethanol | Soluble | The ability of these solvents to act as both hydrogen bond donors and acceptors allows for favorable interactions with the amine and carbamate functionalities. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents can interact with the less polar aspects of the molecule, including the Boc group and the hydrocarbon backbone of the pyrrolidine ring. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | These solvents are less polar than alcohols and may exhibit moderate solvating power. |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble to Insoluble | The predominantly nonpolar nature of toluene makes it a poor solvent for this relatively polar molecule. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Insoluble | The highly nonpolar character of these solvents is incompatible with the polar functional groups of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, direct experimental measurement is essential. The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Determine the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., HPLC or GC).

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the determined concentration and the volume of the analyzed sample.

-

Caption: Experimental workflow for determining the quantitative solubility of this compound.

Stability Profile

The chemical stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. The Boc protecting group generally confers good stability under neutral and basic conditions, but it is susceptible to cleavage under acidic conditions.

Potential Degradation Pathways

-

Acid-Catalyzed Deprotection: The most significant instability of this compound is its susceptibility to acidic conditions. Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily cleave the Boc group, leading to the formation of the corresponding primary amine salt, carbon dioxide, and isobutylene (or tert-butanol).[6] This deprotection is often a desired transformation in synthetic chemistry but represents a degradation pathway if unintended.

-

Thermal Decomposition: While generally stable at recommended storage temperatures (2-8°C), exposure to high temperatures can induce thermal deprotection of the Boc group.[7] The exact temperature at which this occurs can be influenced by the presence of impurities or other reagents.

-

Oxidative Degradation: Boc-protected amines can be susceptible to oxidation under certain conditions. For instance, photocatalytic oxidation can lead to the formation of N-formyl derivatives.[8] While not a common degradation pathway under standard laboratory conditions, exposure to strong oxidizing agents or specific catalytic systems could lead to unwanted side products. Electrochemical oxidation of the pyrrolidine ring to the corresponding lactam has also been reported, though this requires specific electrochemical setups.[9]

-

Reaction with Electrophiles: The primary amine of the aminomethyl group is nucleophilic and can react with electrophiles. While the Boc group on the pyrrolidine nitrogen reduces its nucleophilicity, the exocyclic amine remains reactive. This is a consideration in reaction design rather than a storage stability issue.

Caption: Key potential degradation pathways for this compound.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, at the recommended temperature of 2-8°C.[1][3][4] Protect from light and moisture.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

Experimental Protocol for Stability Assessment

A forced degradation study can be conducted to assess the stability of this compound under various stress conditions. This information is invaluable for determining appropriate storage conditions and identifying potential incompatibilities. The principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances can be adapted for this purpose.[10]

Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile or methanol)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC or GC system with a stability-indicating analytical method (a method capable of separating the intact compound from its degradation products).

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in the chosen solvent at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and store at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and store at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a defined period.

-

Thermal Stress: Store a solution of the compound, as well as the neat solid material, in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Photostability: Expose a solution of the compound, as well as the neat solid material, to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points:

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours, or as appropriate) for each stress condition.

-

-

Analysis:

-

Analyze the samples using the stability-indicating analytical method to determine the percentage of the remaining intact compound and to detect and quantify any degradation products.

-

-

Evaluation:

-

Assess the extent of degradation under each condition. This will help to identify the key factors that influence the stability of the compound.

-

Conclusion

This compound is a valuable chiral building block with favorable properties for applications in pharmaceutical and chemical research. While specific quantitative solubility data remains limited in publicly available literature, its amphiphilic nature suggests solubility in a range of polar organic solvents. Its stability is largely governed by the acid-labile Boc protecting group, with good stability observed under neutral and basic conditions at recommended storage temperatures. For critical applications, the experimental protocols provided in this guide will enable researchers to determine precise solubility and stability profiles under their specific laboratory conditions, ensuring the reliable and effective use of this important synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1515152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]

- 10. ICH Official web site : ICH [ich.org]

A Technical Guide to High-Purity (R)-1-Boc-3-(aminomethyl)pyrrolidine for Pharmaceutical Research and Development

Introduction: The Strategic Importance of Chiral Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its non-planar, saturated heterocyclic structure provides an excellent framework for creating three-dimensional diversity, crucial for optimizing pharmacodynamic and pharmacokinetic properties. Within this privileged class of molecules, chiral-substituted pyrrolidines, such as (R)-1-Boc-3-(aminomethyl)pyrrolidine, have emerged as indispensable building blocks. The precise stereochemical orientation of substituents on the pyrrolidine ring is often a critical determinant of a drug candidate's efficacy and safety profile.

This compound, with its protected primary amine and defined stereocenter, offers a versatile handle for synthetic elaboration. The tert-butoxycarbonyl (Boc) protecting group ensures stability during many synthetic transformations and allows for facile deprotection under acidic conditions, revealing a reactive primary amine for subsequent coupling reactions. This guide provides an in-depth overview of high-purity this compound, including a comparative analysis of commercial suppliers, critical quality control parameters, and a discussion of its application in the synthesis of cutting-edge therapeutics.

Commercial Supplier Landscape for High-Purity this compound

The reliable sourcing of high-purity starting materials is a critical first step in any drug development campaign. The following table provides a comparative summary of prominent commercial suppliers of this compound, with a focus on purity, available documentation, and bulk capabilities. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to verify purity and impurity profiles before purchase.

| Supplier | CAS Number | Stated Purity | Analytical Methods Cited | Documentation Availability | Scale-Up Capability |

| Chem-Impex | 199174-29-3 | ≥ 98% (HPLC, ee) | HPLC, Enantiomeric Excess (ee) | SDS, Product Specification, CoA | Inquire |

| INDOFINE Chemical Company | 199174-29-3 | 98% | Not specified on product page | MSDS, CoA references | Inquire |

| Protheragen | 270912-72-6 | 0.97 | Not specified on product page | Inquire | Inquire |

| Simagchem Corporation | 270912-72-6 | 99% | Not specified on product page | CoA | Up to 30 Metric Ton/Month |

| GIHI CHEMICALS CO.,LIMITED | 199174-29-3 | Not specified on product page | Not specified on product page | FDA, ISO, CE certified | 101-200 Employees |

| HANGZHOU LEAP CHEM CO., LTD. | 199174-29-3 | Not specified on product page | Not specified on product page | ISO certified | Trader |

| Dayang Chem (Hangzhou) Co.,Ltd | Not specified | Not specified on product page | Not specified on product page | ISO 9001:2015 | 11-50 Employees |

Critical Quality Control Parameters and Analytical Methodologies

Ensuring the chemical and stereochemical purity of this compound is paramount for the successful synthesis of the target active pharmaceutical ingredient (API). The following analytical techniques are essential for a comprehensive quality assessment.

Chromatographic Methods for Purity and Enantiomeric Excess

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the chemical purity of this compound. A typical analysis would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.), a chiral stationary phase is required. The choice of the chiral column and mobile phase is critical for achieving baseline separation of the (R) and (S) enantiomers.

Spectroscopic Methods for Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the Boc group, the pyrrolidine ring protons, and the aminomethyl protons. A representative ¹H NMR spectrum can be found at ChemicalBook.[4]

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

Procurement and Quality Control Workflow

The following diagram illustrates a robust workflow for the procurement and quality control of this compound in a research and development setting.

Applications in Drug Synthesis: A Focus on Kinase Inhibitors

This compound is a key intermediate in the synthesis of numerous kinase inhibitors, a class of targeted cancer therapies that have revolutionized oncology.[5] The pyrrolidine scaffold often serves as a key structural element that interacts with the hinge region of the kinase domain.

A notable example is in the development of ERK inhibitors. In the pursuit of novel ERK inhibitors with improved pharmacokinetic properties, a systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of potent and bioavailable drug candidates.[6] The (R)-stereochemistry at this position is often crucial for maintaining the desired binding orientation within the ATP-binding pocket of the kinase.

The general synthetic utility of this compound in the synthesis of a hypothetical kinase inhibitor is outlined in the workflow below.

Conclusion

High-purity this compound is a strategically important chiral building block that continues to empower the discovery and development of novel therapeutics. Its versatile reactivity, coupled with the stereochemical information embedded within its structure, makes it a valuable asset for medicinal chemists. A thorough understanding of the commercial supplier landscape and the implementation of rigorous quality control measures are essential for ensuring the successful application of this key intermediate in complex, multi-step synthetic campaigns. As drug discovery continues to trend towards molecules with greater three-dimensional complexity, the demand for high-quality, enantiomerically pure building blocks like this compound is set to increase.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-Boc-3-(aminomethyl)pyrrolidine: A Cornerstone Chiral Building Block for Modern Drug Discovery

An In-depth Guide for the Synthetic and Medicinal Chemist

In the landscape of modern pharmaceutical development, the demand for three-dimensional, stereochemically defined molecules has never been greater. The vast majority of biological targets are chiral, meaning their interactions with drug molecules are exquisitely sensitive to stereochemistry.[1][] Often, one enantiomer of a drug provides the desired therapeutic effect, while its mirror image may be inactive or even toxic.[1] This reality places immense importance on the use of enantiomerically pure starting materials, or "chiral building blocks," to construct complex drug candidates with precision and efficiency.[]

Among the most valuable scaffolds in the medicinal chemist's toolbox is the pyrrolidine ring.[3][4] This five-membered saturated nitrogen heterocycle is a privileged structure, appearing in numerous FDA-approved drugs.[3][4] Its non-planar, sp³-rich nature allows for the creation of molecules that can explore three-dimensional pharmacophore space more effectively than their flat, aromatic counterparts, often leading to improved potency and pharmacokinetic properties.[3]

This guide focuses on a particularly versatile and powerful member of this class: (R)-1-Boc-3-(aminomethyl)pyrrolidine . We will explore its synthesis, properties, and critical role as a chiral synthon, providing field-proven insights and detailed protocols relevant to researchers, scientists, and drug development professionals.

Core Properties and Synthesis

This compound is a bifunctional molecule. It features a pyrrolidine ring with a defined stereocenter at the C3 position. The secondary amine of the ring is protected by a tert-butoxycarbonyl (Boc) group, which renders it stable to a wide range of reaction conditions while allowing for easy deprotection under acidic conditions. The key to its utility is the primary aminomethyl group, a nucleophilic handle poised for derivatization.

| Property | Value |

| CAS Number | 199174-29-3[5] |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol [6] |

| Appearance | Solid |

| Chirality | (R)-configuration |

| Key Functional Groups | Boc-protected secondary amine, Primary aminomethyl group |

Table 1: Physicochemical Properties of this compound.

Rationale for Synthetic Strategy

The enantioselective synthesis of substituted pyrrolidines is a significant challenge in organic chemistry.[7][8] Strategies often involve asymmetric catalysis, resolution of racemic mixtures, or starting from the chiral pool. A common and reliable method for preparing N-Boc protected aminopyrrolidines involves a multi-step sequence that establishes the stereocenter early and carries it through the synthesis. The following workflow illustrates a conceptual pathway for its preparation, emphasizing the protection and manipulation of functional groups.

Correction and Simplification of Diagram Logic: The above DOT script logic is flawed in its initial steps. A more direct and common synthetic route starts from a precursor where the C3 stereocenter and its carboxylate (or equivalent) functionality are already established.

A common synthetic route to the target chiral building block.

This pathway is advantageous because it starts from a readily available chiral precursor. The conversion of the carboxylic acid to a primary amide, followed by reduction, is a robust and high-yielding sequence that preserves the critical stereochemistry at the C3 position.

Applications in Bioactive Molecule Synthesis

The true value of this compound lies in its application as a versatile intermediate for introducing a specific chiral element into a larger molecule.[5][9] Its structure allows for a logical and controlled synthetic sequence.

General synthetic utility workflow.

Core Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a major class of oral medications for treating type 2 diabetes.[10] The enzyme DPP-4 is a serine protease responsible for degrading incretin hormones like GLP-1, which are vital for glucose homeostasis.[11][12] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion.[10][]

The pyrrolidine scaffold is a cornerstone of many potent DPP-4 inhibitors because it effectively mimics the proline residue of natural substrates, allowing it to bind tightly to the enzyme's active site.[11][] The stereochemistry and positioning of substituents on the pyrrolidine ring are critical for achieving high potency and selectivity.

While many marketed DPP-4 inhibitors like Sitagliptin use a piperidine or other heterocyclic core, the design principles are transferable.[10] The (R)-aminomethyl)pyrrolidine moiety provides a rigid, chiral scaffold that can be used to position key pharmacophoric elements correctly within the DPP-4 binding pocket. The primary amine serves as the anchor point for coupling the pyrrolidine unit to the rest of the drug molecule, often a complex heterocycle.

Building Block for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology. The Janus kinase (JAK) family of enzymes is a key target for treating autoimmune diseases like rheumatoid arthritis.[14] Tofacitinib, a prominent JAK inhibitor, features a (3R,4R)-4-methyl-3-(methylamino)piperidine core.[15][16] Although Tofacitinib itself uses a piperidine ring, the underlying principle of using a small, chiral N-heterocycle to confer conformational rigidity and achieve specific interactions in the ATP-binding pocket of the kinase is a widespread strategy.

This compound serves as an excellent building block for creating libraries of novel kinase inhibitors. By replacing the piperidine in known inhibitors or by designing new scaffolds, medicinal chemists can use this pyrrolidine derivative to:

-

Introduce Novelty and Patentability: Modifying the core scaffold is a key strategy in developing new intellectual property.

-

Fine-Tune Pharmacokinetic Properties: The pyrrolidine ring can alter properties like solubility, metabolic stability, and cell permeability compared to a piperidine or other heterocycle.

-

Explore New Binding Interactions: The specific stereochemistry and vector of the aminomethyl group can engage different residues within the kinase active site, potentially leading to improved potency or selectivity.

Broader Utility in Medicinal Chemistry

The applications of this building block extend beyond these two classes. It is widely employed in the synthesis of bioactive molecules for various therapeutic areas, including neuroscience and infectious diseases.[5][9] The primary amine is a versatile handle for a wide range of chemical transformations, making it a valuable starting material in both early-stage discovery and later-stage lead optimization campaigns.[17]

Experimental Protocols: A Practical Guide

The following section provides a representative, self-validating protocol for a common transformation using this compound: the formation of an amide bond with a carboxylic acid, a key step in assembling many drug candidates.

Protocol: EDC-Mediated Amide Coupling

Objective: To couple this compound with a generic heterocyclic carboxylic acid (Het-COOH) to form the corresponding amide.

Materials:

-

This compound (1.0 eq)

-

Heterocyclic Carboxylic Acid (Het-COOH) (1.05 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic carboxylic acid (Het-COOH) (1.05 eq), EDC (1.2 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

-

Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the HOBt active ester, which improves efficiency and minimizes side reactions.

-

In a separate flask, dissolve this compound (1.0 eq) and DIPEA (2.5 eq) in a minimal amount of anhydrous DCM.

-

Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours).

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure Boc-protected amide intermediate.

Data Presentation: Purity and Characterization

The purity of the final product and key intermediates should be rigorously assessed.

| Analysis Technique | Purpose | Typical Specification |

| HPLC | Determine purity and quantify impurities. | >98% purity |

| LC-MS | Confirm molecular weight of the desired product. | [M+H]⁺ or [M+Na]⁺ observed |

| ¹H NMR | Confirm chemical structure and stereochemical integrity. | Spectrum consistent with proposed structure. |

| Optical Rotation | Confirm enantiomeric purity. | Value consistent with literature for the (R)-enantiomer. |

Table 2: Standard Analytical Methods for Characterization.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined stereochemistry, orthogonal protecting groups, and versatile reactivity provide chemists with a reliable and efficient means to construct complex, three-dimensional molecules.[9] By incorporating this chiral scaffold, researchers can precisely control molecular architecture, a fundamental requirement for fine-tuning interactions with biological targets and ultimately developing safer and more effective medicines. Its proven application in synthesizing scaffolds for key drug classes like DPP-4 and kinase inhibitors underscores its status as a high-value building block in the pharmaceutical industry.

References

- 1. nbinno.com [nbinno.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound: Properties, Uses, Safety & Supplier in China | High Purity Chemical for Research & Pharmaceutical Applications [chemheterocycles.com]

- 7. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. research.unl.pt [research.unl.pt]

- 17. chemimpex.com [chemimpex.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its role as a "privileged scaffold."[3] This guide provides a comprehensive technical overview of the applications of pyrrolidine derivatives in drug discovery. We will explore the unique physicochemical properties that make this scaffold so versatile, delve into key synthetic strategies for generating molecular diversity, and examine its application across a spectrum of therapeutic areas, including oncology, virology, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for biological evaluation, and an authoritative grounding in the current scientific literature.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Design

The utility of the pyrrolidine scaffold is not accidental; it stems from a unique combination of structural and chemical properties that are highly advantageous for designing bioactive molecules.

-

Exploring Three-Dimensional Space: Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring confer a non-planar, puckered conformation.[4][5] This phenomenon, known as "pseudorotation," allows substituents to be projected into three-dimensional space in well-defined vectors. This is critical for achieving high-affinity and selective interactions with the complex 3D surfaces of biological targets like enzymes and receptors.[4]

-

Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters. The precise spatial orientation of substituents is often a determining factor in a compound's biological activity and selectivity, as enantiomers can have vastly different binding modes and pharmacological profiles.[5]

-

Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, improving aqueous solubility and allowing for ionic interactions with target proteins. The saturated nature of the ring generally imparts favorable metabolic stability compared to more reactive systems.

-

Versatile Synthetic Handle: The ring nitrogen can be easily functionalized without altering the core stereochemistry, providing a convenient point for diversification and modulation of physicochemical properties.[3]

The following table summarizes key FDA-approved drugs that incorporate the pyrrolidine moiety, illustrating the scaffold's therapeutic breadth.

| Drug Name | Therapeutic Class | Mechanism of Action (Primary) |

| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |

| Anisomycin | Antibiotic/Antineoplastic | Protein Synthesis Inhibitor |

| Telaprevir | Antiviral | Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor[6] |

| Ombitasvir | Antiviral | HCV NS5A Inhibitor[6] |

| Sunitinib | Anticancer | Receptor Tyrosine Kinase (RTK) Inhibitor[6] |

| Levetiracetam | Anticonvulsant | Binds to Synaptic Vesicle Protein 2A (SV2A)[7] |

| Procyclidine | Anticholinergic | Muscarinic Receptor Antagonist[1][8] |

| Clindamycin | Antibiotic | 50S Ribosomal Subunit Inhibitor[1] |

Core Synthetic Strategies: Building the Pyrrolidine Library

The generation of diverse and novel pyrrolidine derivatives is foundational to their success in drug discovery. Several robust synthetic strategies are employed, with the choice often dictated by the desired substitution pattern and stereochemistry.

1,3-Dipolar Cycloaddition

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction involving an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile.[4][9] This method allows for the convergent and often highly stereocontrolled synthesis of polysubstituted pyrrolidines.[9] The reaction can be catalyzed by various metal salts (e.g., Ag(I), Cu(I)) to control selectivity.[9] The choice of catalyst and ligands is critical as it can determine the endo/exo selectivity of the cycloaddition, leading to different relative stereochemistries in the final product.[9]

Functionalization of Chiral Precursors

Nature provides an excellent source of enantiomerically pure pyrrolidines, most notably the amino acid L-proline and its derivative, 4-hydroxy-L-proline.[10] These compounds serve as versatile chiral building blocks.[10] Synthetic strategies involve the functionalization of the carboxyl group, the nitrogen atom, or the C4 position of hydroxyproline. This approach is particularly valuable for synthesizing drugs where a specific stereochemistry, inherited from the starting material, is essential for activity. Many antiviral drugs for hepatitis C, such as Asunaprevir and Grazoprevir, utilize a hydroxyproline-derived core.[10]

Asymmetric Synthesis

For novel derivatives where a chiral pool starting material is unavailable, catalytic asymmetric synthesis is paramount.[11] Methods like the asymmetric 'clip-cycle' synthesis, which involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, have been developed to produce highly enantioenriched pyrrolidines.[11] Furthermore, strategies combining H/D exchange with asymmetric cycloadditions have been engineered to create α-deuterated pyrrolidine derivatives, which can offer improved pharmacokinetic profiles (ADMET properties) for chiral drug candidates.[12][13]

Therapeutic Applications & Mechanistic Insights

The versatility of the pyrrolidine scaffold is evident in its wide-ranging pharmacological activities.[1][14][15]

Anticancer Agents

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, often with favorable side-effect profiles.[3][16] They can be derivatized with various pharmacophores like spirooxindoles, coumarins, and metal complexes to target different cancer cell lines.[16]

-

Mechanism of Action: The anticancer activity of these derivatives is diverse. Some act as inhibitors of crucial enzymes like poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.[4] Others, particularly those with a 3,4,5-trimethoxyphenyl moiety, show promise as cytotoxic agents against lung adenocarcinoma cells.[17] Certain derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[18]

-

Structure-Activity Relationship (SAR): SAR studies are crucial for optimizing potency. For instance, in a series of spirooxindolopyrrolidines, the nature and position of substituents on the pyrrolidine and oxindole rings dramatically affect cytotoxicity against cell lines like MCF-7 (breast cancer) and A549 (lung cancer).[16] Similarly, for pyrrolidone-hydrazone derivatives, substitutions on the terminal phenyl ring significantly influence activity against triple-negative breast cancer and melanoma cell lines.[19]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Pyrrolidine derivatives have been developed as potent anti-inflammatory agents.[14][20]

-